5,6,7,8-Tetrahydroindolizine-2-carboxylic acid - 16959-59-4

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

Catalog Number: EVT-1716537
CAS Number: 16959-59-4
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Approach 1: One potential approach could involve a multi-step synthesis starting from readily available pyrrole derivatives, drawing inspiration from the methods described in reference [] for synthesizing pyrrolo[1,2-a]pyrrole-1-carboxylic acid. This could involve constructing the indolizine core through a series of ring-forming reactions, followed by functional group transformations to introduce the carboxylic acid moiety.

Applications
  • Medicinal Chemistry: Drawing parallels from the antitumor, antiviral, and antihypoxic activities exhibited by derivatives of tetrahydronaphthalene and other heterocyclic compounds discussed in the provided articles [], [], [], [], [], [], [], [], [], [], [], and [], 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid could serve as a scaffold for developing novel therapeutics. Its derivatives could be explored for various activities, including:

    • Antiviral compounds: Similar to the antiviral activity observed for certain tetrahydronaphthalene derivatives [], exploring modifications of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid could lead to new antiviral candidates.
    • Anti-inflammatory agents: Heterocyclic carboxylic acids have been explored for their anti-inflammatory activity [], and this avenue could be investigated for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid derivatives.
    • Chemical Probes: Fluorescent derivatives of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid could be developed as chemical probes for studying biological processes, similar to the fluorescent rexinoid discussed in reference []. These probes could help visualize and track cellular events, offering insights into disease mechanisms.

1-(4-Chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid (4-methoxyphenyl)amide

Compound Description: This compound exhibited high levels of antiviral activity against the Flu A H1N1 California/07/2009 virus in a study conducted by the Southern Research Institute (SRI). []

Relevance: While structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound, along with others in the paper, exemplifies the exploration of novel heterocyclic structures for antiviral properties. The paper discusses the synthesis and biological evaluation of a series of tetrahydro-diazacyclopenta[cd]azulene derivatives, highlighting the potential of diverse heterocyclic scaffolds in medicinal chemistry. The study's focus on antiviral activity, although against a different target, suggests a shared research interest with investigations into the biological properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. []

1-(41-Isopropylphenyl)-4-(42-chlorophenyl)5,6,7,8-tetrahydro-2,4a-diazacyclopenta[cd]azulene-2-carboxylic acid arylamides

Compound Description: This series of compounds showed promising anticancer activity against PC-3 prostate cancer cells in vitro. [, ]

Relevance: Similar to the previous example, these compounds, while structurally different from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, are relevant in the context of exploring novel heterocyclic structures for biological activity. The papers discuss the synthesis and anticancer evaluation of a series of tetrahydro-diazacyclopenta[cd]azulene derivatives, indicating a broader interest in the therapeutic potential of this class of compounds. Although the specific target and activity differ, the research focus on anticancer properties aligns with potential investigations into the biological profile of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. [, ]

2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids

Compound Description: This group of compounds served as precursors for the synthesis of pyrido[4,3,2-de]cinnoline derivatives and were themselves investigated for their antihypoxic activity in vivo. []

Relevance: These compounds share structural similarities with 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, particularly in the presence of a fused heterocyclic ring system containing a carboxylic acid substituent. The exploration of antihypoxic activity for these quinoline derivatives indicates a research interest in the biological effects of compounds with structural features also present in 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. []

5-Aryl-2-benzyl- and 2-(2-phenylethyl)-8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnoline-3-ones

Compound Description: These compounds were synthesized from 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids and evaluated for their antihypoxic activity. []

Relevance: Derived from compounds structurally related to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, these pyrido[4,3,2-de]cinnoline derivatives highlight the exploration of similar chemical space for potential therapeutic applications. The study's focus on antihypoxic activity suggests a shared interest with investigations into the biological profile of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. []

1-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino]benzotriazole-5-carboxylic acid (CBt-PMN)

Compound Description: This compound is a retinoid X receptor (RXR) partial agonist, exhibiting therapeutic potential for central nervous system diseases like Alzheimer's and Parkinson's diseases. []

Relevance: While not directly structurally related to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound highlights the broader context of exploring carboxylic acid-containing molecules for therapeutic purposes. The research focus on targeting nuclear receptors, specifically RXR, showcases the importance of investigating the biological activities of compounds like 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, which may interact with similar biological pathways. []

6-(1-Imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904)

Compound Description: This compound acts as a potent and selective thromboxane synthetase inhibitor, demonstrating efficacy in reducing serum thromboxane B2 levels in humans. [, , ]

Relevance: This compound shares a structural resemblance to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, featuring a carboxylic acid substituent on a partially saturated ring system. The research focus on this compound's pharmacokinetic and pharmacodynamic properties as a thromboxane synthetase inhibitor suggests a broader interest in exploring the biological activities of structurally similar compounds, including 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. [, , ]

4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic acid

Compound Description: This compound represents a key synthetic intermediate in medicinal chemistry, and various synthetic routes for its preparation have been investigated. []

Relevance: This compound, while structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, emphasizes the significance of carboxylic acid-containing heterocyclic compounds as valuable building blocks and potential therapeutic agents. The exploration of different synthetic pathways for its preparation highlights the importance of optimizing synthetic strategies for accessing diverse heterocyclic scaffolds, a relevant aspect in the study of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and its derivatives. []

6-[2-(Dimethylamino)ethyl]-14-(1-ethylpropyl)-5,6,7,8-tetrahydroindolo[2,1-α][2,5]benzodiazocine-11-carboxylic acid

Compound Description: This compound represents a complex heterocyclic structure containing a carboxylic acid moiety. The reported synthesis highlights the use of the Curtius rearrangement as a key step in its preparation. []

Relevance: While not directly related in structure to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound demonstrates the application of synthetic methodologies, such as the Curtius rearrangement, that could be relevant for modifying and derivatizing the carboxylic acid functionality in 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. This highlights the potential for structural diversification and exploration of structure-activity relationships in compounds containing the tetrahydroindolizine core. []

Compound Description: These compounds are quinazoline derivatives synthesized and studied for their chemical reactivity and potential as synthetic intermediates. []

Relevance: These compounds, while structurally different from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, showcase the interest in carboxylic acid-containing heterocycles as building blocks and potential bioactive molecules. The study's emphasis on their chemical reactivity, particularly regarding reduction reactions, provides insights into potential modifications and transformations applicable to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. []

5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester

Compound Description: This compound is an important intermediate in the synthesis of various drug candidates. []

Relevance: Although structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this imidazopyrazine derivative exemplifies the importance of heterocyclic carboxylic acid esters as valuable intermediates in medicinal chemistry. The focus on developing an efficient synthetic route for this compound highlights the relevance of synthetic accessibility in exploring the chemical space around 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and its derivatives. []

5,6-Dihydro-7-(1H-imidazol-1-yl)-naphthalene-2-carboxylic acid (FCE 22178)

Compound Description: This compound acts as a thromboxane synthetase inhibitor, and its tritiated analogue was synthesized for pharmacological studies. []

Relevance: Although not directly structurally similar to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound highlights the broader context of targeting thromboxane synthetase for therapeutic intervention. The synthesis of its tritiated analogue demonstrates the importance of incorporating isotopic labels for investigating the pharmacological properties of compounds, a strategy that could be applied to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid as well. []

Compound Description: This series of compounds exhibited both tumor inhibitory and antioxidant activity in biological assays. [, ]

Relevance: While not directly structurally analogous to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, these compounds highlight the exploration of diverse heterocyclic modifications on a partially saturated ring system for biological activity. The observed tumor inhibitory and antioxidant properties suggest a broader interest in exploring the therapeutic potential of compounds with structural features found in 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. [, ]

Compound Description: These compounds represent fused heterocyclic systems containing a carboxylic acid functional group and were evaluated for their biological activities. [, ]

Relevance: Structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, these compounds highlight the exploration of diverse heterocyclic scaffolds incorporating a carboxylic acid moiety for potential biological activity. The study of their synthesis and biological evaluation indicates a broader interest in exploring chemical space that might provide insights into the properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. [, ]

5-Acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles and 1,2,5,6,7,8-hexahydro-2,5-dioxo-3-quinolinecarboxamides

Compound Description: These compounds represent heterocyclic systems containing both nitrile and amide functionalities, derived from reactions with 2-dimethylaminomethylene-1,3-diones. []

Relevance: While not directly structurally related to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, these compounds highlight the application of synthetic methodologies involving 2-dimethylaminomethylene-1,3-diones, which could be explored for their reactivity with 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid to generate novel derivatives. The presence of nitrile and amide groups in these compounds showcases potential transformations applicable to the carboxylic acid moiety in 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. []

3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthoic acid (AHTN–COOH)

Compound Description: This compound is a product of a haloform reaction on a substituted tetralin derivative. []

Relevance: Although not directly structurally related to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound exemplifies the use of haloform reactions in organic synthesis. This reaction type, while not directly applied to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in the cited literature, could potentially be explored for introducing substituents onto the tetrahydroindolizine core. []

Compound Description: These compounds are involved in the metabolic pathway of acrolein detoxification, with ascorbic acid (vitamin C) forming a conjugate that is further metabolized. []

Compound Description: These heterocyclic compounds were synthesized from 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-4-carboxylic acids and evaluated for their antioxidant activity. []

Relevance: Derived from a structural class similar to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, these compounds highlight the exploration of related chemical space for antioxidant properties. The study's focus on antioxidant activity, while not directly related to the known activities of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, suggests a broader interest in exploring the biological and medicinal chemistry of similar heterocyclic systems. []

4-Amino-2-methyl-3-(1-oxo)pent-4-ynyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-b]pyridine

Compound Description: This complex heterocyclic compound was synthesized using a β-ketosulfone as a key intermediate. []

Relevance: While not directly structurally related to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, the synthesis of this compound highlights the use of β-ketosulfones as versatile intermediates. This synthetic strategy could potentially be explored for introducing substituents or modifying the core structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, leading to new analogues with potentially interesting biological properties. []

2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids

Compound Description: This series of compounds was synthesized by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. [, ]

Relevance: These compounds share a structural similarity with 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, particularly in the presence of a carboxylic acid substituent on a partially saturated heterocyclic ring system. This structural similarity suggests that exploring the biological activities of these tetrahydroquinoline derivatives might provide insights into the potential properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. [, ]

Compound Description: This class of compounds exhibits angiotensin II antagonism and is therefore useful as hypotensive and anti-arteriosclerotic agents. []

Relevance: Although structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this class of compounds highlights the importance of exploring carboxylic acid derivatives for cardiovascular applications. The research focus on angiotensin II antagonism, while not directly related to the known activities of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, suggests a broader interest in investigating the therapeutic potential of carboxylic acid-containing molecules for various diseases. []

Compound Description: These compounds were synthesized as potential antifolates and tested for their activity against CCRF-CEM leukemia cells. []

Relevance: While structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, these compounds highlight the importance of carboxylic acid derivatives in medicinal chemistry, particularly in targeting folate metabolism. Although no direct structural similarity exists, the research focus on developing antifolate agents underscores the potential of exploring the biological activities of diverse carboxylic acid-containing molecules, including 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. []

(―)-(7R)-7-Acetyl-7-hydroxy-4,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-1(4H)-one

Compound Description: This compound serves as a chiral dienone intermediate in the synthesis of 7-deoxydaunomycinone, a compound with potential anticancer activity. []

Relevance: While structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound highlights the use of chiral building blocks in the synthesis of complex natural products and their analogues. Although no direct application to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is mentioned, the study emphasizes the importance of stereochemical considerations in medicinal chemistry, which could be relevant when exploring derivatives and analogues of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. []

2-Amino-4-hydroxypteridine-6-carboxylic acid

Compound Description: This compound was synthesized through a series of reactions starting from 2-amino-4-hydroxy-7,8-dihydropteridine, highlighting potential synthetic strategies for modifying pteridine structures. []

Relevance: Although structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound showcases synthetic methodologies, such as nucleophilic additions and subsequent oxidations, that could be potentially applicable to modifying the tetrahydroindolizine core. This highlights the possibility of exploring diverse chemical reactions to generate new derivatives of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid with potentially interesting biological properties. []

Novel 2-Thio-1,3-oxazines

Compound Description: This class of compounds was synthesized using Ph3P(SCN)2 and further reacted with amines to yield dibenzylamino-enamides and thiouracils. []

Relevance: While not directly structurally related to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this example demonstrates the use of Ph3P(SCN)2 as a thiocyanation reagent, a transformation that could be explored for modifying the tetrahydroindolizine core or introducing thiocyanate groups onto the molecule. The subsequent reactions with amines further highlight the potential for diversifying the structures obtained through this approach. []

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione

Compound Description: This compound represents a class of novel antithrombotic compounds with beneficial cerebral and peripheral effects. []

Relevance: Although structurally different from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound highlights the exploration of heterocyclic systems with potential therapeutic applications in cardiovascular disease. The research focus on antithrombotic activity, while not directly related to the known activities of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, suggests a broader interest in exploring the biological activities of diverse heterocyclic compounds, including those containing a carboxylic acid moiety. []

1-(3-(2-Ethoxyethoxy)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid (CBTF-EE)

Compound Description: This compound is the first identified RXR antagonist that doesn't exhibit allosteric inhibition in permissive RXR heterodimers. []

Relevance: Although not directly structurally similar to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, this compound highlights the exploration of carboxylic acid-containing molecules for targeting nuclear receptors. The discovery of its unique antagonistic activity without allosteric inhibition in specific RXR heterodimers suggests the importance of investigating the potential interactions of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid with similar biological targets, particularly considering its carboxylic acid moiety. []

1-{1-[6-(Biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl]piperidin-4-yl}propan-1-one (PKTHPP)

Compound Description: PKTHPP is a breathing stimulant compound that inhibits TASK-1 and TASK-3 tandem pore potassium channel function. []

Relevance: While structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, PKTHPP highlights the importance of exploring diverse heterocyclic compounds for therapeutic applications. Its mechanism of action involving potassium channel inhibition underscores the potential of investigating the interactions of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid with ion channels, particularly given the presence of a carboxylic acid moiety that could potentially participate in interactions with channel residues. []

2-Bromodifluoroacetylamino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid o-tolylamide (TMinh-23)

Compound Description: TMinh-23 is a nanomolar-potency inhibitor of the calcium-activated chloride channel TMEM16A. In mice, TMinh-23 slowed gastric emptying and improved oral glucose tolerance. [, ]

Relevance: While structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, TMinh-23 exemplifies the therapeutic potential of targeting ion channels using small-molecule inhibitors. Although TMinh-23 targets a different ion channel than PKTHPP, both compounds underscore the importance of investigating the potential interactions of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid with ion channels, given its carboxylic acid moiety that could potentially interact with channel residues. [, ]

Compound Description: These stilbene retinoid analogs display varying degrees of RAR and RXR activities depending on the substituents on the naphthalene ring. []

Relevance: While these compounds are not directly structurally related to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, they highlight the importance of exploring the structure-activity relationships of carboxylic acid-containing molecules in targeting nuclear receptors. The varying RAR and RXR activities observed with different substituents suggest that modifications to the structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid could potentially modulate its activity and selectivity towards these or other nuclear receptors. []

6-(5-Methoxymethyl-pyridin-3-yl)-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid amide (BI 689648)

Compound Description: BI 689648 is a highly selective aldosterone synthase inhibitor (ASI) that exhibits potential for treating cardiometabolic diseases. []

Relevance: While BI 689648 is not directly structurally similar to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, it exemplifies the therapeutic potential of targeting enzymes involved in hormone biosynthesis using small-molecule inhibitors. This research highlights the importance of exploring the biological activities of diverse carboxylic acid-containing molecules, including 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, as they might possess unexpected inhibitory activities against various enzymes. []

6-[Ethyl-(4-isobutoxy-3-isopropylphenyl)amino]pyridine-3-carboxylic acid (NEt-4IB)

Compound Description: NEt-4IB is an RXR partial agonist that demonstrates anti-type 2 diabetes activity without causing significant adverse effects. []

Relevance: While not directly structurally analogous to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, NEt-4IB exemplifies the development of carboxylic acid-containing molecules as potential therapeutics for metabolic disorders. This research highlights the importance of exploring the biological activities of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, especially in the context of metabolic diseases, considering its carboxylic acid moiety and potential for interacting with targets involved in metabolic pathways. []

7-Hydroxy-2-oxo-6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2H-chromene-3-carboxylic acid (CU-6PMN)

Compound Description: CU-6PMN is a fluorescent RXR agonist designed based on the fluorescence properties of umbelliferone. []

Relevance: Although structurally distinct from 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, CU-6PMN highlights the development of fluorescent probes for studying biological systems. This research emphasizes the potential of incorporating fluorescent moieties into the structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid or its derivatives. Such modifications could enable the study of its interactions with biological targets and provide valuable insights into its mechanism of action. []

Compound Description: These compounds are metabolites identified during the anaerobic degradation of naphthalene and related compounds by sulfate-reducing bacteria. [, ]

Relevance: Although not structurally similar to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, these metabolites highlight the microbial degradation pathways of aromatic compounds, which can be relevant for understanding the environmental fate and potential biodegradation of molecules containing aromatic rings. While no information is available on the biodegradation of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, its partially saturated indolizine core could potentially be susceptible to microbial metabolism. [, ]

Properties

CAS Number

16959-59-4

Product Name

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

IUPAC Name

5,6,7,8-tetrahydroindolizine-2-carboxylic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12)

InChI Key

VNKYAVPURGSAQN-UHFFFAOYSA-N

SMILES

C1CCN2C=C(C=C2C1)C(=O)O

Canonical SMILES

C1CCN2C=C(C=C2C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.